[[(2R,5R)-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate
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Overview
Description
The compound “[[(2R,5R)-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate” is a complex organic molecule with potential applications in various scientific fields. This compound features a unique structure that includes a fluorinated pyrimidine ring, a hydroxyoxolane moiety, and a phosphoryl group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “[[(2R,5R)-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate” involves multiple steps, including the formation of the fluorinated pyrimidine ring, the construction of the hydroxyoxolane moiety, and the introduction of the phosphoryl group. The reaction conditions typically require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
The compound “[[(2R,5R)-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate” can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes.
Reduction: The fluorinated pyrimidine ring can be reduced under specific conditions.
Substitution: The phosphoryl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like hydroxide ions. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy groups can yield ketones or aldehydes, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biology, the compound’s fluorinated pyrimidine ring can interact with nucleic acids, making it a potential candidate for studying DNA and RNA interactions. It may also serve as a probe for investigating enzyme mechanisms and metabolic pathways.
Medicine
In medicine, the compound’s unique structure and reactivity make it a potential candidate for drug development. Its ability to interact with biological molecules could lead to the discovery of new therapeutic agents for various diseases.
Industry
In industry, the compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its applications may extend to fields like materials science, nanotechnology, and environmental chemistry.
Mechanism of Action
The mechanism by which “[[(2R,5R)-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate” exerts its effects involves its interaction with specific molecular targets. The fluorinated pyrimidine ring can bind to nucleic acids, while the hydroxyoxolane moiety and phosphoryl group can interact with enzymes and other proteins. These interactions can modulate biological pathways and influence cellular processes.
Comparison with Similar Compounds
Similar Compounds
5-Fluorouracil: A fluorinated pyrimidine used in cancer treatment.
Cytarabine: A nucleoside analog used in chemotherapy.
Gemcitabine: Another nucleoside analog with anticancer properties.
Uniqueness
The uniqueness of “[[(2R,5R)-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate” lies in its combination of a fluorinated pyrimidine ring, a hydroxyoxolane moiety, and a phosphoryl group. This combination provides a distinct set of chemical and biological properties that differentiate it from other similar compounds.
Properties
Molecular Formula |
C9H14FN2O14P3 |
---|---|
Molecular Weight |
486.13 g/mol |
IUPAC Name |
[[(2R,5R)-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C9H14FN2O14P3/c10-4-2-12(9(15)11-8(4)14)7-1-5(13)6(24-7)3-23-28(19,20)26-29(21,22)25-27(16,17)18/h2,5-7,13H,1,3H2,(H,19,20)(H,21,22)(H,11,14,15)(H2,16,17,18)/t5?,6-,7-/m1/s1 |
InChI Key |
YQOCUTDPKPPQGA-JXBXZBNISA-N |
Isomeric SMILES |
C1[C@@H](O[C@@H](C1O)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)N2C=C(C(=O)NC2=O)F |
Canonical SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=O)F)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |
Origin of Product |
United States |
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